3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid
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Overview
Description
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid is a complex organic compound that features a pyrazine ring substituted with an amino group, a trifluoromethyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrazine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carboxylic acid group would yield alcohols.
Scientific Research Applications
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the pyrazine ring.
3-Methyl-6-(trifluoromethyl)pyridin-2-amine: Similar but with a methyl group instead of an amino group.
3-Nitro-6-(trifluoromethyl)pyridin-2-amine: Similar but with a nitro group instead of an amino group.
Uniqueness
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazine ring provides a rigid framework that can interact with various biological targets.
Properties
Molecular Formula |
C11H7F3N4O2 |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H7F3N4O2/c12-11(13,14)5-2-1-3-16-7(5)6-4-17-9(15)8(18-6)10(19)20/h1-4H,(H2,15,17)(H,19,20) |
InChI Key |
ZCRVQDXAZZMGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=C(C(=N2)C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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